
2-Ethylhexahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexahydropyrimidine is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is part of the hexahydropyrimidine family, known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexahydropyrimidine can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and an appropriate alcohol. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters under acidic conditions to form the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of solid acid catalysts, such as silica-supported acids, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions are sometimes utilized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexahydropyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyrimidine derivatives.
Reduction: Saturated hexahydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl hexahydropyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethylhexahydropyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Hexahydropyrimidine: Lacks the ethyl group, resulting in different reactivity and applications.
Tetrahydropyrimidine: Contains fewer hydrogen atoms, leading to distinct chemical properties and uses.
Uniqueness of 2-Ethylhexahydropyrimidine: The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique feature makes it more effective in certain applications, such as drug development and material science .
Properties
CAS No. |
22385-49-5 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-ethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-6-7-4-3-5-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
MMLSDOPMFZSMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




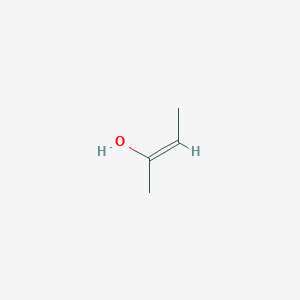

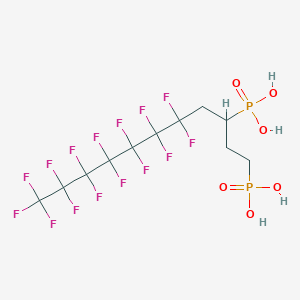
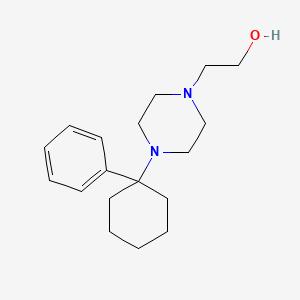

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
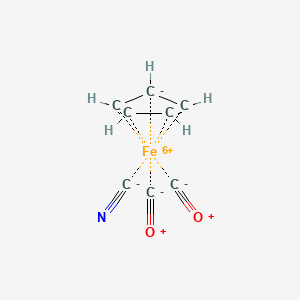
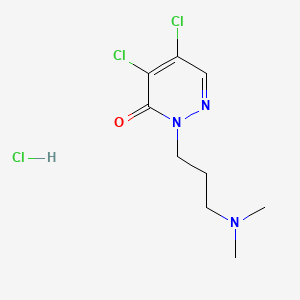
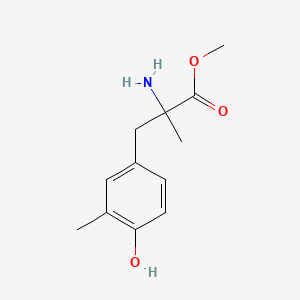
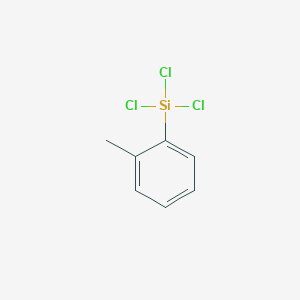
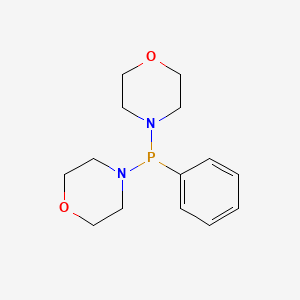
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
